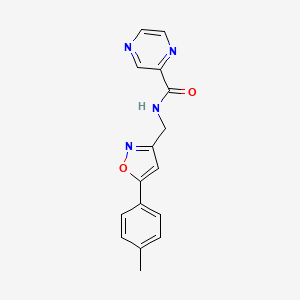

N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate .科学的研究の応用

Chemistry and Synthesis

Thermal Reactions and Photochemistry of Isoxazoles : Isoxazoles, including compounds like N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide, undergo thermally induced reactions and exhibit interesting photochemical properties. Studies have explored the thermal dimerization of isoxazoles and their derivatives, leading to the formation of pyrazine dicarboxamides or azirine carboxamides under different conditions (Nishiwaki, Nakano, & Matsuoka, 1970).

Stereoselective Formation in Organic Synthesis : Research on the stereoselective formation of α,β-didehydroamino acid derivatives, which involve compounds like this compound, has been conducted. This research is significant in the synthesis of compounds with isoxazolyl or pyrazolyl rings, highlighting the influence of substituents and reaction conditions (Vraniar, Meden, Polanc, & Koevar, 2002).

Biological Activities and Potential Therapeutic Applications

Anticancer and Antimicrobial Properties : Certain pyrazole and pyrazolopyrimidine derivatives, closely related to this compound, have shown potential in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells. This highlights their possible use in developing anticancer therapies (Hassan, Hafez, & Osman, 2014).

Antiviral Activities : Research into benzamide-based pyrazoles, which include compounds structurally related to this compound, has demonstrated significant antiviral activities. Specifically, some compounds were effective against the H5N1 influenza virus, suggesting potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Photosynthesis and Agricultural Chemistry

- Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, similar to this compound, have been investigated as potential inhibitors of photosynthetic electron transport. This research is particularly relevant in the context of developing new herbicides and understanding plant physiology (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

特性

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)15-8-13(20-22-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEGQQIUJHRMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

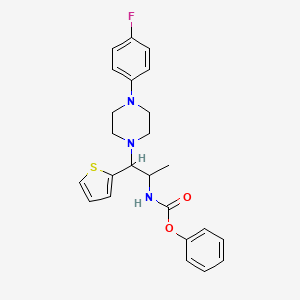

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

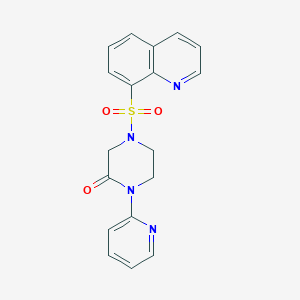

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)

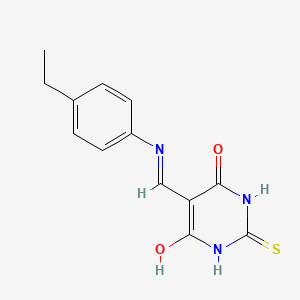

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)